1-Pyridin-2-ylbenzotriazole
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Overview
Description
1-Pyridin-2-ylbenzotriazole is a stable isotope-labeled compound with the molecular formula C11H8N4 and a molecular weight of 199.19 . This compound is primarily used in proteomics research and is known for its stability and solubility in DMSO . It is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories with the capability to handle stable isotopes and perform precise synthetic procedures .
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-2-ylbenzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The benzotriazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like DMSO or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .
Scientific Research Applications
1-Pyridin-2-ylbenzotriazole has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-Pyridin-2-ylbenzotriazole involves its ability to act as a stable isotope-labeled compound. The nitrogen-15 isotopes allow researchers to trace the compound’s interactions and transformations in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and experimental setup .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Pyridin-2-ylbenzotriazole include:
1-(2-Pyridinyl)benzotriazole: The non-labeled version of the compound.
1-(2-Pyridyl)-1H-benzotriazole: Another benzotriazole derivative with similar structural features.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct
Properties
IUPAC Name |
1-pyridin-2-ylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i13+1,14+1,15+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWBWUGSSFRASR-UIDJNKKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[15N]=[15N][15N]2C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.